molecular formula C14H11N3OS B3387364 3-(2-hydroxyphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione CAS No. 81518-26-5

3-(2-hydroxyphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione

Cat. No.: B3387364
CAS No.: 81518-26-5
M. Wt: 269.32 g/mol
InChI Key: OPECQRMMGCXRAG-UHFFFAOYSA-N
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Description

3-(2-hydroxyphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is a heterocyclic compound that contains a triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the hydroxyphenyl and phenyl groups attached to the triazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzohydrazide with phenyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microbial cells. The compound may also interact with cellular enzymes and receptors, leading to the modulation of various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxyphenyl)-5-phenyl-1,2,4-triazole
  • 3-(2-hydroxyphenyl)-4,5-dihydro-1,2,4-triazole
  • 3-(2-hydroxyphenyl)-1,2,4-triazole-5-thione

Uniqueness

3-(2-hydroxyphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is unique due to the presence of both hydroxyphenyl and phenyl groups attached to the triazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-hydroxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c18-12-9-5-4-8-11(12)13-15-16-14(19)17(13)10-6-2-1-3-7-10/h1-9,18H,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPECQRMMGCXRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101161684
Record name 2,4-Dihydro-5-(2-hydroxyphenyl)-4-phenyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81518-26-5
Record name 2,4-Dihydro-5-(2-hydroxyphenyl)-4-phenyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81518-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-hydroxyphenyl)-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081518265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dihydro-5-(2-hydroxyphenyl)-4-phenyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-hydroxyphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione
Reactant of Route 2
3-(2-hydroxyphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione
Reactant of Route 3
3-(2-hydroxyphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione
Reactant of Route 4
Reactant of Route 4
3-(2-hydroxyphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione
Reactant of Route 5
3-(2-hydroxyphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione
Reactant of Route 6
3-(2-hydroxyphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione

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